molecular formula C12H15FN2O B6949384 N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide

Cat. No.: B6949384
M. Wt: 222.26 g/mol
InChI Key: GZQNQHPBSNZBFQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, an azetidine ring, and a carboxamide group

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-9(13)4-3-5-10(8)15-11(16)12(2)6-14-7-12/h3-5,14H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNQHPBSNZBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide typically involves the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate: The starting material, 3-fluoro-2-methylphenylboronic acid, is prepared through the reaction of 3-fluoro-2-methylphenylmagnesium bromide with boron trifluoride etherate.

    Azetidine Ring Formation: The intermediate is then subjected to a cyclization reaction to form the azetidine ring. This step often involves the use of a suitable base and a cyclizing agent.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the azetidine ring contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-2-methylphenyl)acetamide
  • 3-fluoro-2-methylphenyl isocyanate
  • 3-fluoro-2-methylphenylboronic acid

Uniqueness

N-(3-fluoro-2-methylphenyl)-3-methylazetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

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